molecular formula C9H16O4 B14601204 Methyl 4,4-diethoxybut-2-enoate CAS No. 59807-51-1

Methyl 4,4-diethoxybut-2-enoate

Cat. No.: B14601204
CAS No.: 59807-51-1
M. Wt: 188.22 g/mol
InChI Key: NERJVPUVPANKGG-UHFFFAOYSA-N
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Description

Methyl 4,4-diethoxybut-2-enoate: is an organic compound with the molecular formula C9H16O4. It is an ester derivative of butenoic acid, characterized by the presence of two ethoxy groups attached to the fourth carbon atom. This compound is of interest in organic synthesis due to its unique structural features and reactivity.

Chemical Reactions Analysis

Types of Reactions: Methyl 4,4-diethoxybut-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 4,4-diethoxybut-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4,4-diethoxybut-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ethoxy groups provide steric hindrance and electronic effects that influence its reactivity. The compound can form intermediates that participate in further chemical transformations, leading to the formation of desired products .

Comparison with Similar Compounds

  • Methyl 3-(bromomethyl)but-3-enoate
  • 2-(bromomethyl)-4,4-diethoxybut-1-ene
  • Methyl (2E)-5-(bromomethyl)hexa-2,5-dienoate

Comparison: Methyl 4,4-diethoxybut-2-enoate is unique due to the presence of two ethoxy groups, which provide distinct steric and electronic properties compared to similar compounds. This uniqueness makes it a valuable intermediate in organic synthesis, offering different reactivity and selectivity profiles .

Properties

CAS No.

59807-51-1

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 4,4-diethoxybut-2-enoate

InChI

InChI=1S/C9H16O4/c1-4-12-9(13-5-2)7-6-8(10)11-3/h6-7,9H,4-5H2,1-3H3

InChI Key

NERJVPUVPANKGG-UHFFFAOYSA-N

Canonical SMILES

CCOC(C=CC(=O)OC)OCC

Origin of Product

United States

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